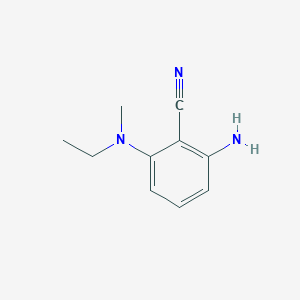
2-Bromo-6-tert-butylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-tert-butylpyridin-3-ol is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a tert-butyl group in the pyridine ring makes this compound unique and interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-tert-butylpyridin-3-ol typically involves the bromination of 6-(1,1-dimethylethyl)-3-pyridinol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-tert-butylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 2-azido-6-(1,1-dimethylethyl)-3-pyridinol, 2-thio-6-(1,1-dimethylethyl)-3-pyridinol, etc.
Oxidation: Formation of 2-Bromo-6-(1,1-dimethylethyl)-3-pyridinecarbaldehyde.
Reduction: Formation of 6-(1,1-dimethylethyl)-3-pyridinol.
Scientific Research Applications
2-Bromo-6-tert-butylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-tert-butylpyridin-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-pyridinol: Lacks the tert-butyl group, leading to different reactivity and properties.
6-(1,1-Dimethylethyl)-3-pyridinol: Lacks the bromine atom, affecting its chemical behavior and applications.
2-Chloro-6-(1,1-dimethylethyl)-3-pyridinol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness
2-Bromo-6-tert-butylpyridin-3-ol is unique due to the presence of both the bromine atom and the tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-bromo-6-tert-butylpyridin-3-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)7-5-4-6(12)8(10)11-7/h4-5,12H,1-3H3 |
InChI Key |
OHVYUOFGUCUZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
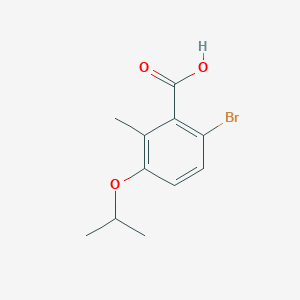
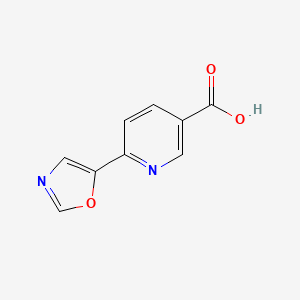
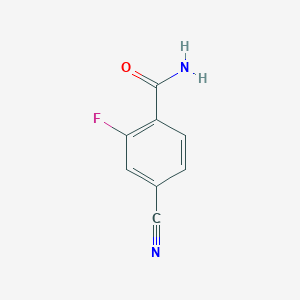
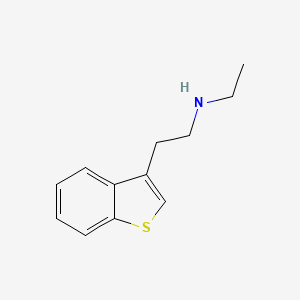

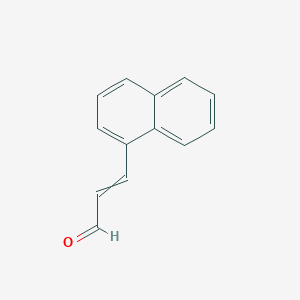
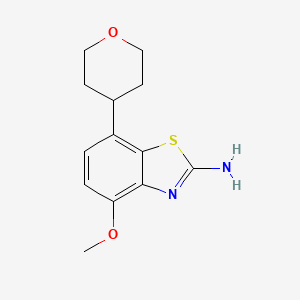
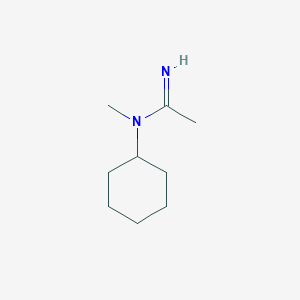
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B8619877.png)

![4-[(2-Ethoxyethyl)sulfanyl]-2-nitroaniline](/img/structure/B8619886.png)

